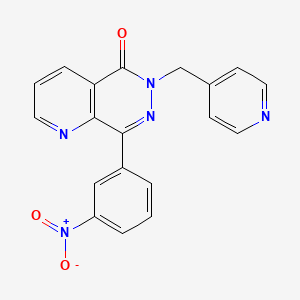
8-(3-Nitrophenyl)-6-(4-pyridylmethyl)pyrido(2,3-d)pyridazin-5-one
Cat. No. B1680052
Key on ui cas rn:
150347-75-4
M. Wt: 359.3 g/mol
InChI Key: DYHGFTMEUMYPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05716954
Procedure details


To a solution of 8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one (0.16 g, 0.6 moles) in tetrahydrofuran (50 ml) was added potassium carbonate (0.19 g, 7.1 moles), potassium iodide (1.0 g, 6.0 moles) and 4-picolyl chloride (0.98 g, 6.0 mmoles). The mixture was stirred and refluxed under an inert atmosphere for 18 hours. The solvent was removed under vacuum. The residue was partitioned in methanol/ethyl acetate (1:1), chromatographed in 100% hexane followed by 100% ethyl acetate. The remaining solvent was removed yielding 0.58 g of crude 6-(4-pyridylmethyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one, which was recrystallized from methanol yielding 0.08 g of the pure compound (37.1%), mp. 167°-168° C.
Name
8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one
Quantity
0.16 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[NH:12][N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[N:29]1[CH:34]=[CH:33][C:32]([CH2:35]Cl)=[CH:31][CH:30]=1>O1CCCC1>[N:29]1[CH:34]=[CH:33][C:32]([CH2:35][N:12]2[C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[N:16][C:15]=3[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)=[N:11]2)=[CH:31][CH:30]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=NNC(C2=C1N=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
0.98 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CCl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed under an inert atmosphere for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned in methanol/ethyl acetate (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed in 100% hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining solvent was removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CN1N=C(C2=C(C1=O)C=CC=N2)C2=CC(=CC=C2)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
